An In-depth Technical Guide to Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)
An In-depth Technical Guide to Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)
CAS Number: 75980-60-8
This technical guide provides a comprehensive overview of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), a widely used Type I photoinitiator. It is intended for researchers, scientists, and professionals in drug development and material science who require detailed information on its properties, synthesis, mechanisms, and safety profile.
General and Chemical Identity
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, commonly known as TPO, is a highly efficient monoacylphosphine oxide photoinitiator.[1][2] Its molecular structure is specifically designed to absorb UV and near-visible light, leading to the generation of free radicals that initiate polymerization.[3][4] This property makes it invaluable in a variety of applications, from industrial coatings and printing inks to dental composites and 3D printing.[2][3][5]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 75980-60-8[6] |
| EC Number | 278-355-8[6][7] |
| Molecular Formula | C₂₂H₂₁O₂P[4][8][9] |
| Molecular Weight | 348.37 g/mol [4][8] |
| IUPAC Name | diphenylphosphoryl-(2,4,6-trimethylphenyl)methanone[6] |
| Synonyms | TPO, (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide, Darocur TPO, Irgacure TPO[6][10] |
| InChI Key | VFHVQBAGLAREND-UHFFFAOYSA-N[6][9] |
| SMILES | CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C[6][8] |
Physicochemical Properties
TPO is typically a white to pale yellow crystalline powder at room temperature.[1][4][9] Its physical and chemical properties are summarized below.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Appearance | White or cream/pale yellow powder or crystal | [1][4] |
| Melting Point | 88 - 94 °C | [1][11][12] |
| Boiling Point | 519.6 ± 60.0 °C (Predicted) | [2] |
| Density | approx. 1.03 g/cm³ (20 °C) to 1.218 g/cm³ (20 °C) | [7][11] |
| Water Solubility | ca. 0.011 g/L at 20 °C (OECD Test Guideline 105) | [11] |
| Solubility | Soluble in common organic solvents like methanol, toluene, and acetone | [4] |
| Partition Coefficient (log Pow) | 3.1 (23 °C, OECD Test Guideline 117) | [13] |
| UV Absorption Maximum (λmax) | ~350-420 nm |[3] |
Spectral Data
The spectral properties of TPO are crucial for its function as a photoinitiator.
Table 3: Spectral Information
| Spectrum Type | Key Data Points | Source |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.96–7.99 (m, 4H), 7.48–7.54 (m, 6H), 6.79 (s, 2H), 2.25 (s, 3H), 2.02 (s, 6H) | [14] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 220.13 (d, JP–C = 72.2 Hz), 140.69, 136.34 (d, JP–C = 39.6 Hz), 134.99, 132.52 (d, JP–C = 2.5 Hz), 131.98 (d, JP–C = 8.7 Hz), 129.76 (d, JP–C = 92.8 Hz), 128.99, 128.84 (d, JP–C = 11.8 Hz), 21.31, 19.79 | [14] |
| ³¹P NMR (162 MHz, CDCl₃) | δ 13.80 | [14] |
| UV Absorption | Strong absorption in the 350-420 nm range | [3] |
| IR Spectrum | Data available in spectral databases |[15] |
Mechanism of Action: Photoinitiation
TPO functions as a Type I photoinitiator. Upon absorption of UV or visible light, it undergoes an α-cleavage (Norrish Type I reaction), breaking the bond between the carbonyl group and the phosphorus atom.[3][4] This process generates two highly reactive free radicals: a benzoyl radical and a diphenylphosphinoyl radical.[3][4] Both radicals are capable of initiating the polymerization of monomers like acrylates and methacrylates, making TPO highly efficient.[3] Its ability to absorb light at longer wavelengths allows for deeper penetration and effective curing in thick or pigmented systems.[3]
Caption: Photoinitiation mechanism of TPO via α-cleavage.
Experimental Protocols
Synthesis of TPO
Several synthetic routes to TPO have been reported. A common laboratory-scale procedure involves the reaction of 2,4,6-trimethylbenzaldehyde with diphenylphosphine oxide, followed by oxidation.[14][16]
Protocol: Two-Step Synthesis from 2,4,6-trimethylbenzaldehyde [14][16]
-
Step 1: Formation of α-hydroxy(2,4,6-trimethylbenzyl)diphenylphosphine oxide (α-HDPO)
-
Charge a reaction flask with 2,4,6-trimethylbenzaldehyde (37.61 g) and diphenylphosphine oxide (56.17 g) in methylene chloride (450 mL).[16]
-
Stir the mixture at room temperature for approximately 6-16 hours.[14][16]
-
The intermediate product, α-HDPO, will precipitate. Collect the solid, wash with a suitable solvent like ethyl acetate, and purify by recrystallization.[14]
-
-
Step 2: Oxidation to TPO
-
Cool the reaction system from Step 1 in a low-temperature water bath to 8-10°C.[16]
-
Add an oxidizing agent. A mixture of ammonium metavanadate (NH₄VO₃, 0.2925 g) and 30% hydrogen peroxide (H₂O₂, 37 mL) can be used.[16] Alternatively, manganese dioxide (MnO₂) is an effective oxidant.[14]
-
Allow the reaction to proceed at low temperature for 30 minutes, then stir at room temperature for an additional 5 hours.[16]
-
Upon completion, quench any unreacted H₂O₂ with a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[16]
-
Perform an extraction with an organic solvent. Collect the organic layer and wash it three times with saturated brine.[16]
-
Dry the organic layer over anhydrous sodium sulfate.[16]
-
The final product (TPO) is purified by recrystallization or silica gel column chromatography to yield a light yellow powdery solid.[14][16] A yield of 98% has been reported for this method.[16]
-
Caption: Workflow for the synthesis of TPO.
Toxicological Assay Protocols
The following protocols are summarized based on OECD guidelines cited in safety assessments.
Protocol: Acute Oral Toxicity (as per OECD TG 401) [11][17]
-
Test Animals: Sprague-Dawley rats (5 per sex).
-
Test Substance Preparation: Suspend TPO in a vehicle such as arachis oil or 0.5% aqueous carboxymethylcellulose.[17][18]
-
Administration: Administer a single high dose (e.g., 2000 or 5000 mg/kg body weight) via oral gavage.
-
Observation: Observe the animals for mortality and clinical signs of toxicity for 14 days.
-
Endpoint: Determine the LD₅₀. For TPO, the LD₅₀ is >5000 mg/kg, indicating low acute oral toxicity.[11][17]
Protocol: Acute Dermal Toxicity (as per OECD TG 402) [10][17]
-
Test Animals: Wistar rats (5 per sex).
-
Test Substance Preparation: Suspend TPO in a vehicle like olive oil.[10][18]
-
Administration: Apply a single dose of 2000 mg/kg body weight to the clipped skin under a semi-occlusive dressing for 24 hours.
-
Observation: Observe animals for 14 days for mortality, systemic toxicity, and skin irritation.
-
Endpoint: Determine the dermal LD₅₀. For TPO, the LD₅₀ is >2000 mg/kg.[17]
Applications
TPO's high photoinitiation efficiency and favorable absorption characteristics make it suitable for a wide range of applications.
Caption: Applications of TPO derived from its core properties.
-
Coatings and Inks: TPO is widely used in UV-curable coatings, particularly for white, pigmented, and thick film systems, due to its deep curing capabilities.[3][14] It is valued for applications requiring low yellowing and minimal residual odor.[14]
-
Dental Materials: It serves as a photoinitiator in resin mixtures for fabricating dental restorations like filling composites, crowns, and bridges.[5]
-
3D Printing: TPO is used in stereolithography (SLA) and other photopolymerization-based 3D printing technologies, especially with 405 nm light sources.[2][17]
-
Electronics: It can be used for the photo-crosslinking of PMMA composites, which have applications as gate insulators in organic thin-film transistors (OTFTs).[1][2]
Toxicological and Safety Profile
The safety of TPO has been assessed by various regulatory bodies. It is classified as hazardous, with specific concerns related to reproductive toxicity and skin sensitization.[7][17]
Table 4: Summary of Toxicological Data
| Endpoint | Result | Classification/Remarks | Source |
|---|---|---|---|
| Acute Oral Toxicity (Rat, LD₅₀) | > 5000 mg/kg bw | Low acute toxicity | [11][17] |
| Acute Dermal Toxicity (Rat, LD₅₀) | > 2000 mg/kg bw | Low acute toxicity | [17][18] |
| Skin Irritation | May be slightly irritating | Not classified as a skin irritant under some regulations | [17][19] |
| Eye Irritation | Causes serious eye damage | H318 | [7][19] |
| Skin Sensitization | May cause an allergic skin reaction | Skin Sens. 1B (H317) | [7][19][20] |
| Germ Cell Mutagenicity | Not classified as mutagenic based on available data | Negative in chromosome aberration tests | [7][11] |
| Carcinogenicity | No data available | Not classified | [11] |
| Reproductive Toxicity | Suspected of damaging fertility | Repr. 2 (H361f) |[7][11][17] |
Ecotoxicological Profile
TPO is classified as toxic to aquatic life with long-lasting effects.
Table 5: Ecotoxicity Data
| Endpoint | Result | Classification/Remarks | Source |
|---|---|---|---|
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects | Aquatic Chronic 2 (H411) | [7][19][20] |
| Biodegradability | Not readily biodegradable (0-10% in 28 days, OECD 301F) | Persistent in the environment | [21] |
| Bioaccumulation | Bioaccumulation is not expected (BCF: 18-22) | log Pow: 3.1 | |
Conclusion
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) is a highly effective and versatile Type I photoinitiator with significant utility in polymer chemistry and materials science. Its strong absorption in the long-wave UV-A and visible light spectrum allows for efficient curing of thick and pigmented systems. While it possesses low acute toxicity, it is classified as a skin sensitizer and is suspected of damaging fertility, necessitating careful handling and adherence to safety protocols. Its persistence in the environment also requires responsible disposal and use. This guide provides the foundational technical data for researchers and professionals to effectively and safely utilize TPO in their work.
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